molecular formula C19H22N2O3 B267570 N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide

N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide

Numéro de catalogue B267570
Poids moléculaire: 326.4 g/mol
Clé InChI: BXALNYLIZMCYIF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide, also known as ABT-199 or Venetoclax, is a small molecule drug that has been developed to selectively inhibit B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. ABT-199 has been shown to induce apoptosis in cancer cells that overexpress BCL-2, making it a promising drug for the treatment of various types of cancer.

Mécanisme D'action

N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide binds selectively to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. The drug has been shown to induce rapid and sustained apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that express low levels of BCL-2.
Biochemical and physiological effects:
N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide has been shown to induce apoptosis in cancer cells that overexpress BCL-2, leading to tumor regression and improved patient outcomes. The drug has also been shown to have minimal toxicity in normal cells, making it a promising drug for cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide in vivo.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for BCL-2, as well as its ability to induce rapid and sustained apoptosis in cancer cells. However, the drug also has some limitations, including its potential for off-target effects and the need for further optimization to improve its pharmacokinetic properties.

Orientations Futures

There are several future directions for the development of N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide and related compounds, including:
1. Optimization of pharmacokinetic properties to improve the efficacy and safety of the drug.
2. Development of combination therapies to enhance the efficacy of N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide in treating cancer.
3. Identification of biomarkers to predict patient response to N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide and personalize treatment.
4. Investigation of the role of BCL-2 in other diseases, such as autoimmune disorders and neurodegenerative diseases.
5. Development of new BCL-2 inhibitors with improved selectivity and potency.
In conclusion, N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide is a promising drug for the treatment of various types of cancer, and its development has opened up new avenues for cancer research. Further research is needed to fully understand the biochemical and physiological effects of N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide and to optimize its pharmacokinetic properties for clinical use.

Méthodes De Synthèse

The synthesis of N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide involves several steps, including the formation of the isobutoxy group and the acetylamino group. The final product is obtained through a condensation reaction between 4-isobutoxybenzoyl chloride and 3-aminoacetophenone in the presence of a base. The synthesis of N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide has been optimized to achieve high yields and purity, making it suitable for further research and development.

Applications De Recherche Scientifique

N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). The drug has shown promising results in inducing apoptosis in cancer cells that overexpress BCL-2, leading to tumor regression and improved patient outcomes.

Propriétés

Nom du produit

N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide

Formule moléculaire

C19H22N2O3

Poids moléculaire

326.4 g/mol

Nom IUPAC

N-(3-acetamidophenyl)-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C19H22N2O3/c1-13(2)12-24-18-9-7-15(8-10-18)19(23)21-17-6-4-5-16(11-17)20-14(3)22/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23)

Clé InChI

BXALNYLIZMCYIF-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C

SMILES canonique

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.